(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that features a pyrazole ring substituted with amino and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dimethyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction can produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar heterocyclic structure and have diverse biological activities.
Imidazole derivatives: Imidazoles are another class of nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
(3R)-3-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-4-10-11(2)8(5)6(9)3-7(12)13/h4,6H,3,9H2,1-2H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
XJUZWRJQKWOZEB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(N(N=C1)C)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CC(=O)O)N |
Origin of Product |
United States |
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